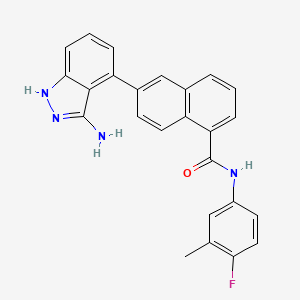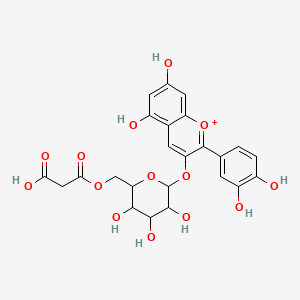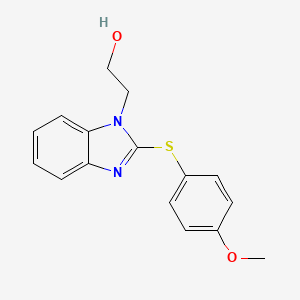
Hbv-IN-45
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hbv-IN-45 is a compound that has garnered significant attention in the field of medicinal chemistry, particularly for its potential in treating hepatitis B virus (HBV) infections. Hepatitis B is a serious liver infection caused by the hepatitis B virus, which can lead to chronic liver disease, cirrhosis, and liver cancer. This compound is designed to inhibit the replication of HBV, thereby reducing the viral load in infected individuals and mitigating the progression of the disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-45 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic and heterocyclic compounds.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, which may involve reagents such as halogens, alkylating agents, and nucleophiles.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize the efficiency of each reaction step.
Use of Catalysts: Catalysts may be employed to accelerate reaction rates and improve selectivity.
Scalability: The process is designed to be scalable, allowing for the production of large quantities of this compound while maintaining consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Hbv-IN-45 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential biological activity.
Wissenschaftliche Forschungsanwendungen
Hbv-IN-45 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying HBV replication.
Medicine: Explored as a therapeutic agent for treating HBV infections, with ongoing research into its efficacy and safety in clinical trials.
Wirkmechanismus
Hbv-IN-45 exerts its effects by targeting specific molecular pathways involved in HBV replication. The compound inhibits the activity of the viral polymerase enzyme, which is essential for the synthesis of viral DNA. By blocking this enzyme, this compound prevents the replication of the virus and reduces the viral load in infected cells. Additionally, the compound may interfere with other viral proteins and host cell factors that are critical for the viral life cycle.
Vergleich Mit ähnlichen Verbindungen
Hbv-IN-45 is unique in its structure and mechanism of action compared to other antiviral compounds. Similar compounds include:
Entecavir: A nucleoside analog that inhibits HBV polymerase but has a different chemical structure.
Tenofovir: Another nucleoside analog with a distinct mechanism of action and resistance profile.
Lamivudine: A nucleoside reverse transcriptase inhibitor that also targets HBV polymerase but differs in its pharmacokinetic properties.
This compound stands out due to its specific targeting of the HBV polymerase enzyme and its potential to overcome resistance seen with other antiviral agents.
Eigenschaften
Molekularformel |
C16H16N2O2S |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2-[2-(4-methoxyphenyl)sulfanylbenzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C16H16N2O2S/c1-20-12-6-8-13(9-7-12)21-16-17-14-4-2-3-5-15(14)18(16)10-11-19/h2-9,19H,10-11H2,1H3 |
InChI-Schlüssel |
VKNHKTYVHQPFOR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)SC2=NC3=CC=CC=C3N2CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


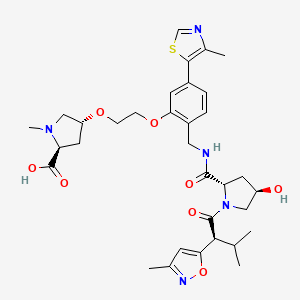

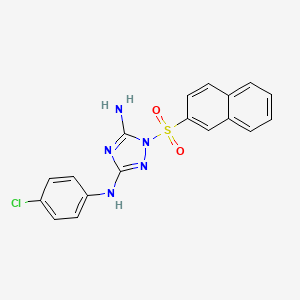

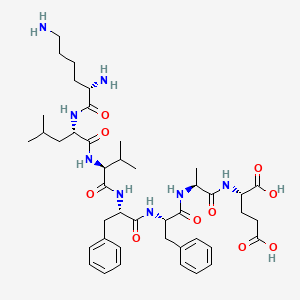

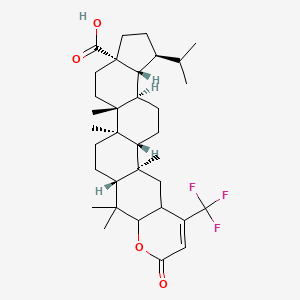
![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
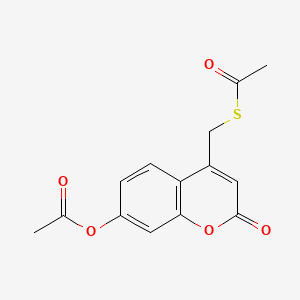
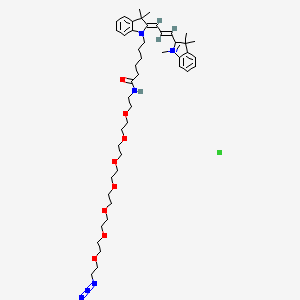
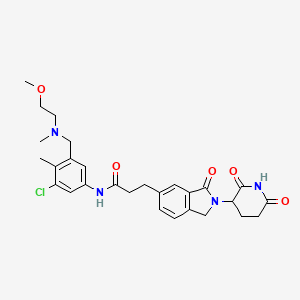
![N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide](/img/structure/B12380496.png)
